molecular formula C14H14 B14327533 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 110141-82-7

1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene

Cat. No.: B14327533
CAS No.: 110141-82-7
M. Wt: 182.26 g/mol
InChI Key: IWXGSEQBSRTUAF-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H14 This compound is characterized by a fused ring structure that includes a cyclopentane ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene can be synthesized through various methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This reaction proceeds through the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .

Industrial Production Methods: Industrial production of this compound may involve catalytic reactions using specific reagents such as titanium tetrachloride (TiCl4) and arylacetaldehydes. These reactions are typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets and pathways. The compound can form van-der-Waals complexes and undergo isomerization, leading to the formation of stable products. These interactions are crucial for its chemical reactivity and potential biological effects .

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
  • 1H-Benz[e]indene, 2,3-dihydro-1-methyl
  • 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl

Comparison: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene is unique due to its specific fused ring structure and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity .

Properties

CAS No.

110141-82-7

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene

InChI

InChI=1S/C14H14/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(10)12/h2-5,8-10H,6-7H2,1H3

InChI Key

IWXGSEQBSRTUAF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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